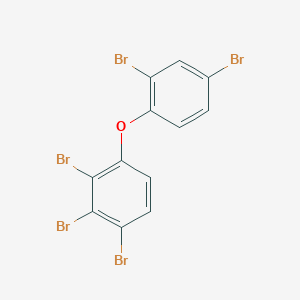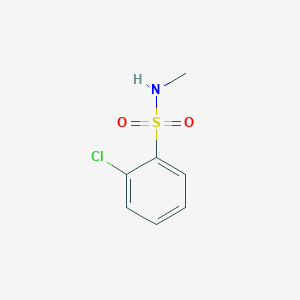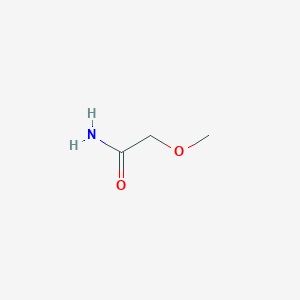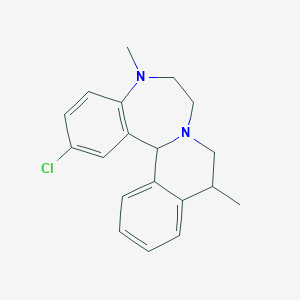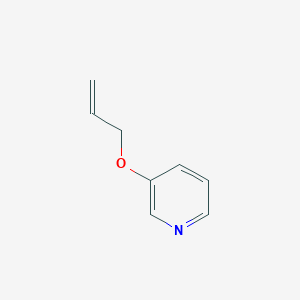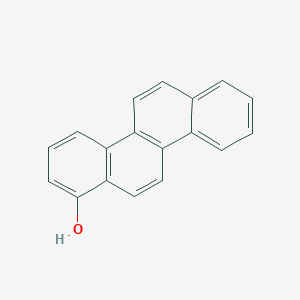
7-Chloro-1-indanone
Overview
Description
7-Chloro-1-indanone, also known as this compound, is a useful research compound. Its molecular formula is C9H7ClO and its molecular weight is 166.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Energetic and Structural Studies
Research on closely related compounds to 7-Chloro-1-indanone, such as 6- and 7-hydroxy-1-indanones, has involved energetic studies using experimental techniques and computational calculations. This includes determining the enthalpies of combustion and sublimation to derive gas-phase standard molar enthalpies of formation. Such studies provide insights into the thermodynamic stability and molecular structure of these compounds, which can be relevant for this compound as well (Silva & Silva, 2020).
Synthesis and Quantum Chemical Study
The solvent-free synthesis of (E)-7-(arylidene)-indanones using a grindstone chemistry approach demonstrates the viability of environmentally friendly protocols in producing indanone derivatives. These compounds have been characterized using proton and carbon magnetic resonance spectroscopy and explored through quantum chemical calculations, which could be relevant for understanding the properties of this compound (Adole et al., 2020).
Excited-State Intramolecular Proton Transfer (ESIPT)
A study involving 7-hydroxy-1-indanone, which exhibits ESIPT, shows the potential of chemically modified indanones in photonics and electronics. The research demonstrates how chemical modifications can alter the ESIPT dynamics and lead to applications like white light generation in organic light-emitting diodes, which might also be applicable to this compound derivatives (Tang et al., 2011).
Biological Properties
While focusing on a different chloro-indanone (7-Chloro-4-indanol), the study provides insights into the antimicrobial properties of chlorinated indanones, which might be relevant for understanding similar properties in this compound (Bailey et al., 1959).
Molecular and Electronic Structure
Investigations into the molecular and electronic structures of indanone derivatives, like 7-hydroxy-1-indanone, using X-ray analysis, NMR, IR, UV spectroscopy, and computational methods provide a comprehensive understanding of their chemical behavior. This information can be extrapolated to study the properties of this compound (Sigalov et al., 2016).
Safety and Hazards
Future Directions
1-Indanones, including 7-Chloro-1-indanone, have been widely used in medicine, agriculture, and natural product synthesis due to their versatile reactivity and easy accessibility . They have shown potential as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds . Therefore, future research could focus on exploring these properties further and developing new synthesis methods and applications for this compound.
Mechanism of Action
Target of Action
1-indanone derivatives have been widely used in medicine, agriculture, and natural products synthesis . They have shown biological activity against various targets, including antiviral and antibacterial agents .
Mode of Action
1-indanones and their derivatives have been found to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties . These activities suggest that 1-indanones interact with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
1-indanones and their derivatives have been found to exhibit a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
1-indanones and their derivatives have been found to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties . These activities suggest that 1-indanones can have significant molecular and cellular effects.
Action Environment
It is generally recommended to store such compounds in a dry, cool, and well-ventilated place, and to protect them from direct sunlight .
Biochemical Analysis
Biochemical Properties
It is known that 7-Chloro-1-indanone is used as a reagent to synthesize tetracyclic quinoline and quinoxaline carboxamides, which are used as therapeutic topoisomerase inhibitors . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in the topoisomerase pathway.
Molecular Mechanism
As a precursor in the synthesis of topoisomerase inhibitors, it may exert its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and causing changes in gene expression .
Metabolic Pathways
Given its role in the synthesis of topoisomerase inhibitors, it may interact with enzymes or cofactors involved in these pathways .
Properties
IUPAC Name |
7-chloro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFZQNGHYQYLCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458995 | |
| Record name | 7-CHLORO-1-INDANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34911-25-6 | |
| Record name | 7-Chloro-2,3-dihydro-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34911-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-CHLORO-1-INDANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


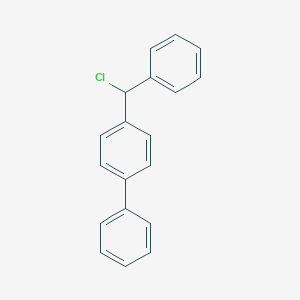
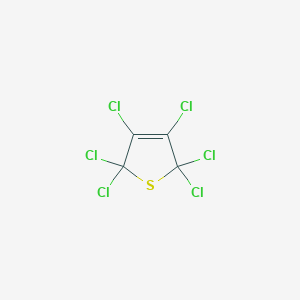
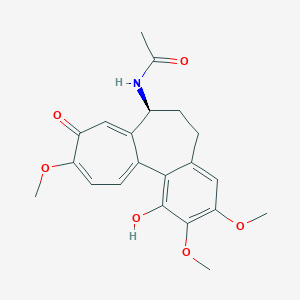
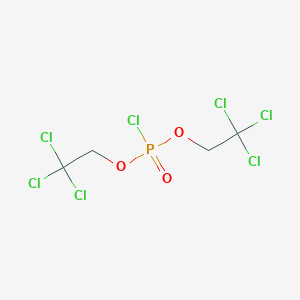
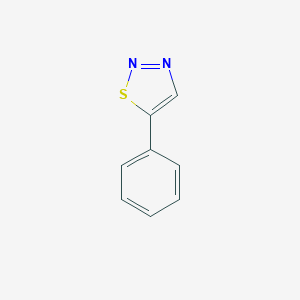
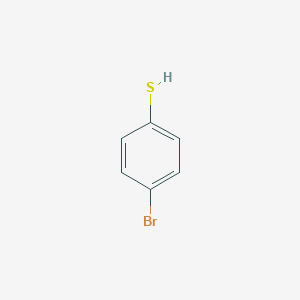

![5-Bromobenzo[B]thiophene](/img/structure/B107969.png)
